molecular formula C15H13NOS B2463098 [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol CAS No. 1708251-29-9

[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol

Cat. No. B2463098
CAS RN: 1708251-29-9
M. Wt: 255.34
InChI Key: MWJCKAIHMKJPNH-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Phenyl group refers to the formula -C6H5, it is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring to a parent molecule . Thienyl group refers to the molecule C4H3S, derived from thiophene, it is a sulfur analog of the pyrrole molecule .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves condensation reactions of α-aminocarbonyl compounds with activated ketones, reactions of α-halocarbonyl compounds with β-keto esters and ammonia, or reactions of 1,4-dicarbonyl compounds with primary amines .


Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds, similar to benzene. The key difference is one of the carbon atoms is replaced by a nitrogen atom .


Chemical Reactions Analysis

Pyrrole is known to undergo electrophilic substitution reactions, similar to other aromatic compounds. The lone pair of electrons on the nitrogen atom in pyrrole is part of the aromatic system, making it less available for bonding with a proton .


Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid at room temperature. It is weakly basic and has a distinctive nutty odor .

Scientific Research Applications

Synthesis Methods

[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol and its derivatives have been explored in various synthesis methods. For instance, an efficient one-pot synthetic procedure for related pyrrole derivatives using acetophenone and trimethylacetaldehyde was reported by Kaur and Kumar (2018), demonstrating its utility in the economical synthesis of pyrrole derivatives (R. Kaur & Kapil Kumar, 2018). Similarly, Torosyan et al. (2019) synthesized 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, further showcasing the compound's versatility in chemical synthesis (Seda A. Torosyan et al., 2019).

Application in Material Science

The compound has potential applications in material science. For example, Zhou et al. (2013) found that treatment of thieno[3,4-b]-thiophene/benzodithiophene with methanol, which is related to the compound , resulted in enhanced efficiency in solar cells (Huiqiong Zhou et al., 2013).

Polymer Synthesis

Kaya and Aydın (2012) described the synthesis of an electroactive phenol-based polymer using a derivative of this compound, indicating its utility in the development of new materials with specific electronic properties (I. Kaya & A. Aydın, 2012).

Antimicrobial Activity

Furthermore, Kumar et al. (2012) synthesized methanones using a compound structurally related to this compound and demonstrated their antimicrobial activity (Satyender Kumar et al., 2012).

Mechanism of Action

The mechanism of action of pyrrole derivatives in biological systems is diverse and depends on the specific compound. Some pyrrole-containing compounds have been found to have antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

Pyrrole is flammable and its vapors can form explosive mixtures with air. It can cause burns and eye damage. It is harmful if inhaled and may cause respiratory irritation .

Future Directions

The study of pyrrole and its derivatives is a vibrant field in medicinal chemistry due to the wide range of biological activities these compounds exhibit. Future research may focus on the synthesis of novel pyrrole derivatives and the exploration of their potential therapeutic applications .

properties

IUPAC Name

(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c17-10-14-15(16-8-4-5-9-16)13(11-18-14)12-6-2-1-3-7-12/h1-9,11,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJCKAIHMKJPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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